An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9)
An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist. This document delves into the compound's chemical and physical properties, outlines detailed synthetic and analytical methodologies, discusses its critical role in drug development, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of 1-Hexanamine, 6-(4-phenylbutoxy)- in Pharmaceutical Synthesis
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) is a primary aliphatic amine that has garnered significant attention in the pharmaceutical industry due to its integral role as a precursor in the synthesis of Salmeterol. Salmeterol is a potent and long-acting β₂ adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The unique molecular structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly its extended lipophilic phenylalkoxyalkyl side chain, is crucial for the pharmacological profile of Salmeterol, contributing to its prolonged duration of action.[2] Understanding the properties, synthesis, and analysis of this intermediate is therefore paramount for the efficient and controlled manufacturing of this life-changing therapeutic agent.
This guide will provide a detailed exploration of 1-Hexanamine, 6-(4-phenylbutoxy)-, moving beyond a simple recitation of facts to explain the underlying principles and rationale behind its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is fundamental for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| CAS Number | 97664-58-9 | [3][4] |
| Molecular Formula | C₁₆H₂₇NO | [3][4] |
| Molecular Weight | 249.39 g/mol | [3][4] |
| Appearance | Off-White Solid or Clear Colourless Oil | [3][5] |
| SMILES | NCCCCCCOCCCCc1ccccc1 | [3] |
| InChI Key | GNSOSZKMHANCMP-UHFFFAOYSA-N | [3] |
Further detailed physical properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature, which is common for reactive intermediates. These properties should be determined empirically under controlled laboratory conditions.
Synthesis and Purification: A Step-by-Step Approach
The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process that is well-documented in patent literature, primarily focusing on the synthesis of its N-benzylated precursor, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.[2][6] The final step involves the removal of the benzyl protecting group to yield the desired primary amine.
Synthesis of the N-Benzyl Protected Intermediate
The primary route to the N-benzylated precursor involves a two-step process starting from 4-phenylbutanol and 1,6-dibromohexane.
Step 1: Synthesis of the Bromoether Intermediate
This step involves the etherification of 4-phenylbutanol with 1,6-dibromohexane.
-
Reaction: 4-phenylbutanol is reacted with an excess of 1,6-dibromohexane in the presence of a base and a phase-transfer catalyst.
-
Rationale: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous phase (containing the deprotonated alcohol) and the organic phase (containing the dibromoalkane). Sodium iodide is often added in catalytic amounts to promote the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
Step 2: Synthesis of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
The bromoether intermediate is then reacted with benzylamine to form the N-benzylated amine.
-
Reaction: The crude bromoether is reacted with benzylamine in the presence of a base.
-
Rationale: A variety of organic solvents and bases can be employed. Acetonitrile is a common solvent, and triethylamine is a frequently used base to scavenge the HBr formed during the reaction.[2] The choice of base and solvent can influence the reaction rate and yield.
Purification of the N-Benzyl Protected Intermediate
For use in pharmaceutical synthesis, a high degree of purity is required. The N-benzylated amine is often purified by converting it to its hydrochloride salt, which can be easily crystallized and isolated.
-
Procedure: The crude N-benzylated amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with hydrochloric acid. The resulting hydrochloride salt precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a solvent system like isopropanol and n-heptane to achieve an HPLC purity of over 99.5%.[7]
Debenzylation to Yield 1-Hexanamine, 6-(4-phenylbutoxy)-
The final step is the removal of the N-benzyl protecting group to afford the target primary amine. Catalytic transfer hydrogenation is a common and effective method for this transformation.[8][9]
-
Reaction: The purified N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride is first neutralized to the free base and then subjected to catalytic transfer hydrogenation.
-
Rationale: This method avoids the use of high-pressure hydrogen gas, making it a safer alternative for laboratory and industrial-scale synthesis.[8] A palladium on carbon (Pd/C) catalyst is typically used in the presence of a hydrogen donor, such as ammonium formate or formic acid.[8][10] The benzyl group is selectively cleaved, leaving the rest of the molecule intact.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
-
Neutralization: Dissolve N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., sodium bicarbonate or a mild aqueous base) until the solution is neutral to slightly basic. Extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected amine (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[9]
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Hexanamine, 6-(4-phenylbutoxy)-. Further purification can be achieved by column chromatography if necessary.
Workflow for the Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-
Caption: Synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly when it is intended for use as a pharmaceutical intermediate.[11] A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.[12]
Model HPLC Protocol (with ELSD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
-
Rationale: The C18 column provides good separation for non-polar compounds. The use of a gradient allows for the elution of compounds with a range of polarities. Trifluoroacetic acid is added to improve peak shape for the amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for both the identification and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- and any volatile impurities. Derivatization is often employed to improve the chromatographic properties of the amine.[13]
Model GC-MS Protocol (with Derivatization)
-
Derivatization: React the sample with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the more volatile and thermally stable trifluoroacetylated derivative.
-
Column: A mid-polarity capillary column (e.g., DB-17ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized amine.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: Derivatization with TFAA masks the polar amine group, reducing tailing and improving peak shape. The mass spectrum of the derivative will provide a unique fragmentation pattern for confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chains, and the protons adjacent to the ether and amine functionalities.
-
¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton.
Workflow for Analytical Characterization
Caption: Analytical workflow for 1-Hexanamine, 6-(4-phenylbutoxy)-.
Role in Drug Development: The Salmeterol Connection
The primary significance of 1-Hexanamine, 6-(4-phenylbutoxy)- lies in its function as a key building block for Salmeterol. The long phenylbutoxyhexyl side chain is not merely a passive component; it is critical to the drug's mechanism of action.
The "Exosite" Hypothesis
The extended, lipophilic side chain of Salmeterol is believed to anchor the molecule to an "exosite" near the β₂-adrenergic receptor.[14] This anchoring allows the active saligenin head of the molecule to repeatedly engage with the receptor's active site, leading to a prolonged duration of bronchodilation.[2] The 6-(4-phenylbutoxy)hexanamine moiety provides the necessary length and lipophilicity for this interaction.
Signaling Pathway of Salmeterol
Caption: Simplified signaling pathway of Salmeterol.
Safety, Handling, and Toxicology
As with any chemical intermediate, proper safety precautions are essential when handling 1-Hexanamine, 6-(4-phenylbutoxy)-. The available safety data suggests that it is harmful if swallowed and can cause skin and eye irritation.[15]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Toxicology Profile
Specific toxicological studies on 1-Hexanamine, 6-(4-phenylbutoxy)- are not widely available. However, based on its classification as a primary aliphatic amine, a general toxicological risk assessment can be made. Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] Systemic toxicity can occur upon ingestion or significant dermal absorption. A thorough toxicological evaluation should be conducted as part of any drug development program.
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- is more than just a chemical intermediate; it is a testament to the intricate relationship between molecular structure and pharmacological activity. Its synthesis, purification, and rigorous analysis are critical steps in the production of Salmeterol, a vital medication for millions of patients worldwide. This guide has provided a detailed, scientifically-grounded overview of this important compound, with the aim of empowering researchers and drug development professionals with the knowledge and practical insights necessary for its successful application.
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